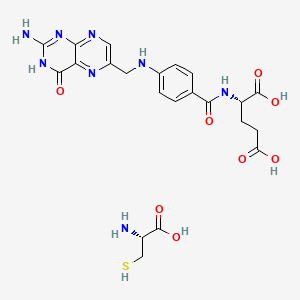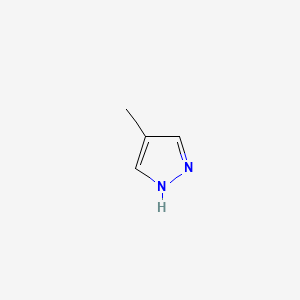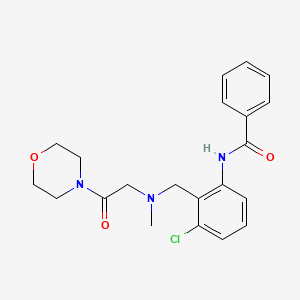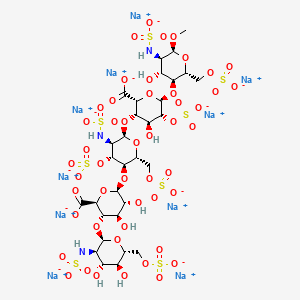
Ketanserin
Overview
Description
Ketanserin, also known by the brand name Sufrexal and the developmental code name R41468, is a drug used clinically as an antihypertensive agent and in scientific research to study the serotonergic system, specifically the 5-HT2 receptor family . It was discovered at Janssen Pharmaceutica in 1980 . It is not available in the United States . This compound is a selective 5-HT2A receptor antagonist that was initially developed as an anti-hypertensive medicine . Now, the drug is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .
Synthesis Analysis
The synthesis of this compound involves the condensation of N-(2-bromoethyl)-2-nitrobenzamide with 4-(4-fluorobenzoyl)piperidine in the presence of Na2CO3 in refluxing methyl isobutyl ketone . The resulting compound is then reduced with H2 over Pt/C in methanol to yield the corresponding amino derivative .
Molecular Structure Analysis
This compound has a molecular formula of C22H22FN3O3 and a molar mass of 395.434 g·mol−1 . Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione .
Chemical Reactions Analysis
This compound has been found to have a lethal effect due to the inhibition of HMGR, the rate-limiting enzyme of the ergosterol biosynthetic pathway . This suggests that the sterol biosynthetic pathway enzymes may be useful therapeutically .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, an index of refraction of 1.593, a molar refractivity of 104.6±0.3 cm3, and a molar volume of 308.7±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Effects on Endotoxic Shock and Baroreflex Function
Ketanserin has demonstrated effectiveness in enhancing baroreflex function and treating lipopolysaccharide (LPS)-induced endotoxic shock in rodents. It significantly increased survival time, decreased serum levels of pro-inflammatory cytokines, and at certain dosages, increased anti-inflammatory cytokine concentrations. These effects were evident in both normal and IL-10-deficient mice, suggesting this compound's potential in ameliorating endotoxic shock by restoring baroreflex function (Liu et al., 2011).
Cardiovascular Effects
Research has shown this compound's ability to induce regression of left ventricular hypertrophy (LVH) in hypertensive patients, potentially improving cardiovascular health. A study observed a significant reduction in left ventricular mass over time, suggesting this compound's efficacy in managing conditions associated with hypertension and LVH without compromising left ventricular function (Cobo et al., 2004).
Anti-inflammatory Effects in Colitis
This compound has shown promise in treating colitis by attenuating the progression of experimental colitis in mice. Its administration resulted in improved body weight, colon length, and histological scores, along with reduced cytokine release. These effects were partially attributed to its action on the 5-HT2A receptor, indicating a novel anti-inflammatory mechanism beneficial for inflammatory bowel disease (IBD) treatment (Xiao et al., 2016).
Influence on LSD-induced Altered States of Consciousness
A study exploring the effects of this compound on LSD-induced altered states of consciousness found that this compound fully blocked the subjective and neural effects of LSD. This research highlights the critical role of the 5-HT2A receptor in the neuropharmacology of LSD and suggests this compound's potential in studying and possibly mitigating psychedelic drug effects (Preller et al., 2018).
Antihypertensive Response in Pre-eclampsia
This compound's pharmacokinetics and antihypertensive response have been studied in pre-eclamptic patients, providing insights into achieving therapeutic plasma levels with a fixed dosage schedule. This research supports this compound's application in managing pre-eclampsia without the need to attribute differences in antihypertensive response to pharmacokinetic variations (Hanff et al., 2005).
Mechanism of Action
Target of Action
Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, this compound also has high affinity for the H1 receptor .
Mode of Action
This compound’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . This compound also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . This compound also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .
Pharmacokinetics
This compound exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of this compound-ol . The terminal half-life of this compound is around 14.3 hours . Its bioavailability is around 50% .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker this compound reduces aggressive behaviour during between-species social interactions in certain species of fish .
Safety and Hazards
Future Directions
Ketanserin has been used in research to understand the effects of serotonin-specific psychedelics . It has also been found to reverse the acute response to LSD, reducing the duration of subjective effects from 8.5 hours to 3.5 hours . This suggests that this compound could be used as a planned or rescue option to shorten and attenuate the LSD experience in humans in research and LSD-assisted therapy .
Biochemical Analysis
Biochemical Properties
Ketanserin primarily binds to 5-HT2 receptors, to α1-adrenergic and H1-histaminergic receptors at higher concentrations . It also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action . The plasma protein binding of this compound is 95.0% and it is mainly bound to albumin .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It inhibits the effects of serotonin on platelets in cardiovascular disease, inhibits vasoconstriction caused by the amine, and when administered intravenously improves some haemorheological indices in patients with ischemic diseases .
Molecular Mechanism
This compound acts as an inverse agonist at the 5-hydroxytryptamine receptor 2A in humans . It also has weak α1-adrenergic blocking properties, which may contribute to the acute blood pressure lowering effects seen in animal models of hypertension .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of this compound are predictable in a wide group of patients and there is no influence from the duration of treatment, age and sex of the patient or concomitant treatment with β-blockers or diuretics . The terminal half-life of this compound is similar after oral administration .
Dosage Effects in Animal Models
In animal models of hypertension, this compound has shown to have acute blood pressure lowering effects
Metabolic Pathways
This compound is extensively metabolised and less than 2% is excreted as the parent compound. The major metabolic pathway is by ketone reduction leading to formation of this compound-ol which is mainly excreted in the urine .
Transport and Distribution
This compound is subject to considerable extraction and metabolism in the liver (first-pass effect) and the absolute bioavailability is around 50% . The compound is extensively distributed to tissues and the volume of distribution is in the order of 3 to 6 L/kg .
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-98-9, 83846-83-7 | |
| Record name | Ketanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketanserin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ketanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)
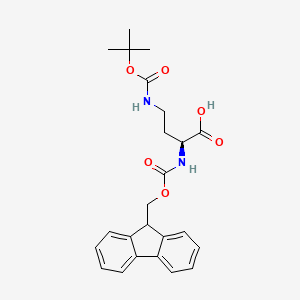
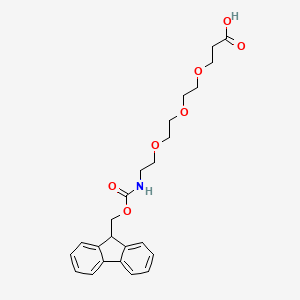

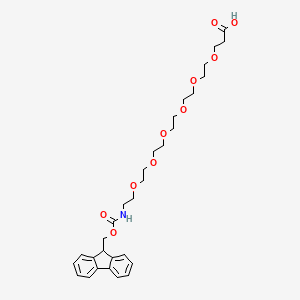
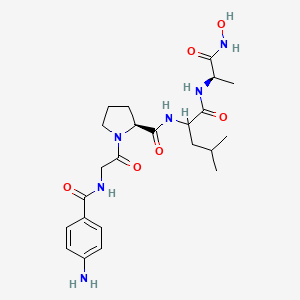
![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)
